1,4-Naphthalenedione, 5-iodo-
Description
Contextual Significance within Naphthoquinone Chemistry
Naphthoquinones are a class of organic compounds derived from naphthalene (B1677914). jst.go.jp The 1,4-naphthoquinone (B94277) core is a privileged structure in medicinal chemistry, found in numerous natural products with a wide array of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties. jst.go.jpnih.govnih.gov The reactivity of the quinone ring, with its conjugated double bonds and carbonyl groups, makes it susceptible to various chemical modifications, including reduction, oxidation, and nucleophilic additions. jst.go.jp
The introduction of a halogen, specifically iodine, onto the naphthoquinone scaffold at the 5-position, as in 1,4-Naphthalenedione, 5-iodo- , significantly influences its electronic properties and reactivity. This modification opens up new avenues for creating complex molecules through cross-coupling reactions, which are fundamental in modern organic synthesis. researchgate.net The presence of the iodine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of derivatives that would be difficult to access through other means. nih.govrsc.org
Historical Perspective of Iodinated Naphthoquinone Scaffolds in Organic Synthesis
Historically, the synthesis of halogenated quinones has been of interest due to their applications as polymerization inhibitors, fire-proofing dyes, insecticides, and bactericides. tandfonline.com Early methods for the iodination of naphthoquinones often involved electrophilic iodination using reagents like iodine in the presence of an oxidizing agent. researchgate.net However, achieving regioselectivity, particularly on the benzenoid ring of the naphthoquinone, remained a significant challenge.
The development of more sophisticated synthetic methodologies has been crucial for accessing specific iodinated isomers like 1,4-Naphthalenedione, 5-iodo- . For instance, diazotization of aminonaphthoquinones followed by reduction or replacement of the diazo group with iodine has been a strategy to produce mono- or polyiodo derivatives of 1,4-naphthoquinone. researchgate.net More recently, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool. A rhodium-catalyzed method for the C-5 selective C-H iodination of naphthoquinones has been reported, providing a direct and efficient route to compounds like 1,4-Naphthalenedione, 5-iodo- . nih.govrsc.org This breakthrough overcomes the inherent deactivation of the naphthoquinone system towards such transformations and allows for the synthesis of previously inaccessible A-ring analogues. nih.gov
Current Research Landscape and Future Directions for 1,4-Naphthalenedione, 5-Iodo-
Current research on 1,4-Naphthalenedione, 5-iodo- is largely focused on its utility as a synthetic intermediate for creating novel, highly functionalized naphthoquinone derivatives. The C-5 iodinated products are amenable to various C-C bond-forming derivatizations, which is a gateway to modifying the A-ring of the naphthoquinone. nih.gov This flexibility is of high interest for biological investigations, as modifications at this position can significantly impact the biological activity of the resulting compounds. nih.gov
For example, 1,4-Naphthalenedione, 5-iodo- has been used in the synthesis of quinonoid compounds with 1,2,3-triazole moieties, which have been evaluated for their trypanocidal and antitumor activities. rsc.org The ability to introduce diverse substituents at the 5-position through reactions of the iodo group allows for the exploration of structure-activity relationships and the development of new therapeutic agents. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
5-iodonaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5IO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYMWXPEWAVMNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CC2=O)C(=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459923 | |
| Record name | 1,4-Naphthalenedione, 5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62784-50-3 | |
| Record name | 1,4-Naphthalenedione, 5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,4 Naphthalenedione, 5 Iodo and Its Precursors
Direct Iodination Strategies
Direct iodination of the 1,4-naphthalenedione core presents a straightforward approach to obtaining 5-iodo-1,4-naphthalenedione. Various methods have been developed to achieve this, primarily centered on electrophilic substitution and metal-catalyzed C-H activation.
Electrophilic Iodination Approaches
Direct electrophilic iodination of unsubstituted 1,4-naphthalenedione at the C-5 position is challenging due to the deactivating nature of the quinone ring, which reduces the nucleophilicity of the benzenoid A-ring. nih.gov Electrophilic aromatic substitution reactions typically require harsh conditions and may lead to mixtures of isomers or low yields. acs.org For instance, the use of N-iodosuccinimide (NIS) in strongly acidic media like triflic acid (TfOH) has been reported for the iodination of deactivated arenes, but specific application to 1,4-naphthalenedione for C-5 selectivity is not extensively detailed. acs.org
A more successful approach to C-5 iodination through an electrophilic substitution pathway involves the use of precursors such as 5-amino-1,4-naphthalenedione. Diazotization of the amino group, followed by a Sandmeyer-type reaction with an iodide source, provides a viable, albeit indirect, route to 5-iodo-1,4-naphthalenedione. researchgate.netmdpi.com This multi-step sequence, however, can be cumbersome and may involve potentially hazardous intermediates. nih.gov
Metal-Catalyzed Iodination Reactions
To overcome the limitations of traditional electrophilic substitution, metal-catalyzed C-H iodination has emerged as a powerful and selective strategy.
A significant breakthrough in the synthesis of 5-iodo-1,4-naphthalenedione is the development of a rhodium-catalyzed method for the C-5 selective C-H iodination of naphthoquinones. nih.govnih.gov This approach utilizes the directing ability of the carbonyl group at C-4 to facilitate ortho-C-H activation of the benzenoid ring. nih.gov The process typically employs a rhodium catalyst, such as [RhCp*Cl₂]₂, in combination with a copper salt co-catalyst and an iodine source like N-iodosuccinimide (NIS). nih.govrsc.org The copper salt, often copper(II) acetate (B1210297), plays a crucial role in promoting the desired C-5 selectivity. rsc.org
The reaction is highly regioselective, providing a direct route to previously difficult-to-access A-ring functionalized naphthoquinones. nih.govnih.gov The iodinated products serve as versatile building blocks for further derivatization through cross-coupling reactions. nih.gov
Table 1: Rhodium-Catalyzed C-5 Iodination of 1,4-Naphthalenedione
| Catalyst | Additive | Iodine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [RhCpCl₂]₂ (3.75 mol%) | Cu(OAc)₂ (1.0 equiv) | NIS (1.0 equiv) | CH₂Cl₂ | 45 (Microwave) | 2.5 | 69 | nih.govrsc.org |
| [RhCpCl₂]₂ (2.3 mg) | AgNTf₂ (7.8 mg), Cu(OAc)₂ (18.2 mg) | NIS (22.5 mg) | CH₂Cl₂ | 45 (Microwave) | - | 70 | rsc.org |
| [RhCp*Cl₂]₂ | Cu(OAc)₂ | NIS | CH₂Cl₂ | 50 (Microwave) | 2.5 | 54 | nih.gov |
This table presents selected data from research findings and is not exhaustive.
The efficiency of the rhodium-catalyzed C-5 iodination can be significantly enhanced through the use of microwave irradiation. nih.gov Conventional heating methods often lead to longer reaction times and competitive degradation of the iodinating agent. nih.gov Microwave-assisted synthesis provides rapid and localized heating, which can accelerate the reaction rate and improve yields. nih.govnih.govnih.gov For the rhodium-catalyzed iodination of 1,4-naphthalenedione, microwave heating at a controlled temperature has been shown to provide the desired 5-iodo product in good yield within a much shorter timeframe compared to thermal heating. nih.govrsc.org This protocol has been successfully applied to a range of substituted naphthoquinones. rsc.orgresearchgate.net
Halogenation with Morpholine-Iodine Complexes
The use of a morpholine-iodine complex is an effective method for the iodination of certain naphthoquinone derivatives, particularly those activated by a hydroxyl or amino group. researchgate.netscielo.br For instance, 2-hydroxy-1,4-naphthalenedione (lawsone) can be efficiently converted to 2-hydroxy-3-iodo-1,4-naphthalenedione. researchgate.net However, the direct iodination of unsubstituted 1,4-naphthalenedione at the C-5 position using this reagent is not the primary outcome. The reaction of 1,4-naphthalenedione with a morpholine-iodine complex tends to favor iodination at the C-2 position of the quinone ring, often yielding 2-iodo-1,4-naphthalenedione. researchgate.net In some cases, a mixture of 2-iodo-1,4-naphthalenedione and 2-morpholinyl-1,4-naphthoquinone is obtained, suggesting a different reaction mechanism involving a Michael-like attack of morpholine. researchgate.net
Oxidative Iodination Techniques
Oxidative iodination methods provide an alternative route for the iodination of aromatic compounds. researchgate.netoup.comnih.gov These techniques typically involve the in-situ generation of a more electrophilic iodine species from molecular iodine or an iodide salt using an oxidizing agent. researchgate.netgoogle.com Common oxidants include periodic acid, sodium periodate, and sodium percarbonate. oup.comnih.gov While these methods are effective for a range of aromatic substrates, their application for the selective C-5 iodination of 1,4-naphthalenedione is not well-documented in the reviewed literature. The challenge remains in controlling the regioselectivity on the deactivated naphthoquinone ring system. nih.gov Iodination of amino-substituted naphthoquinones with iodine and iodic acid (HIO₃) in aqueous dioxane has been shown to occur on the benzenoid ring, which can be a precursor route to iodinated naphthoquinones. researchgate.net
Precursor Synthesis and Transformation Pathways to 1,4-Naphthalenedione, 5-Iodo-
The creation of the target molecule often relies on the initial synthesis of a 1,4-naphthoquinone (B94277) core, which is then subsequently modified. These multi-step pathways involve the oxidation of naphthalene (B1677914) derivatives or the strategic use of substituted naphthoquinones as starting materials.
Oxidation of Naphthalene Derivatives
The foundational 1,4-naphthoquinone structure is commonly synthesized through the oxidation of naphthalene. The industrial-scale process typically involves the aerobic oxidation of naphthalene using a vanadium oxide catalyst. In a laboratory setting, various oxidizing agents can be employed.
One well-documented method involves the oxidation of naphthalene with ceric ammonium (B1175870) sulfate (B86663) (CAS) in a mixture of acetonitrile (B52724) and dilute sulfuric acid, which yields 1,4-naphthoquinone in nearly quantitative amounts. The reaction mechanism proceeds through the formation of a naphthalene radical cation in the rate-limiting step. Another approach is the gas-phase catalytic oxidation of naphthalene, which can produce both 1,4-naphthoquinone and phthalic anhydride.
| Oxidizing System | Substrate | Key Conditions | Yield | Reference |
|---|---|---|---|---|
| Vanadium Oxide Catalyst / O₂ | Naphthalene | Catalytic gas phase oxidation | Industrial Scale | |
| Ceric Ammonium Sulfate (CAS) | Naphthalene | CH₃CN–dil. H₂SO₄ | ~Quantitative | |
| Chromium Trioxide | Naphthalene | - | Inexpensive lab route |
Enzyme-Catalyzed Synthetic Routes for Naphthoquinone Cores
Enzymatic methods offer a powerful tool for the synthesis of the naphthoquinone core under mild and environmentally friendly conditions. Laccases, a class of multi-copper containing oxidoreductase enzymes,
Chemical Reactivity and Transformation Pathways of 1,4 Naphthalenedione, 5 Iodo
Nucleophilic Aromatic Substitution Reactions at the Iodinated Position
Nucleophilic aromatic substitution (SNAr) reactions on aryl halides are a fundamental method for introducing a variety of functional groups onto an aromatic ring. science.govlibretexts.org In the case of 1,4-naphthalenedione, 5-iodo-, the presence of the electron-withdrawing quinone system facilitates this type of reaction at the iodinated position. The reaction proceeds through a two-step addition-elimination mechanism, where a nucleophile adds to the carbon bearing the iodine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the iodide ion yields the substituted product. libretexts.org
The rate and success of these reactions depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles are generally required to initiate the substitution. It has been noted that for SNAr reactions to occur, the aromatic ring typically requires electron-withdrawing substituents positioned ortho or para to the leaving group to stabilize the anionic intermediate through resonance. libretexts.orgstrath.ac.uk In a related study, the reaction of ortho-iodobenzamides with amines in the presence of pyridine (B92270) was found to proceed ortho-specifically, highlighting the influence of directing groups and reaction conditions. rsc.org
Michael Addition Reactions and Conjugate Chemistry Involving the Quinone Moiety
The quinone ring of 1,4-naphthalenedione, 5-iodo- is an excellent Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. wikipedia.orgmasterorganicchemistry.com This reactivity is a hallmark of α,β-unsaturated carbonyl compounds. wikipedia.org The addition occurs at the β-carbon of the enone system, driven by the formation of a more stable C-C or C-heteroatom single bond. masterorganicchemistry.com
A wide range of nucleophiles can participate in Michael additions with the quinone moiety, including:
Carbon nucleophiles: Enolates derived from β-ketoesters, malonates, and β-cyanoesters are common Michael donors, leading to the formation of new carbon-carbon bonds. wikipedia.org
Heteroatom nucleophiles: Amines, thiols, and alcohols can also add in a conjugate fashion, a process sometimes referred to as aza-Michael and thia-Michael additions, respectively. wikipedia.orgnih.gov
The initial adduct of a Michael addition to a quinone is often a hydroquinone, which can be subsequently oxidized back to the quinone level. The reaction is a powerful tool for the synthesis of more complex, substituted naphthoquinone derivatives.
Redox Chemistry and Electrochemical Behavior of the 1,4-Naphthalenedione Core
The 1,4-naphthalenedione core is a redox-active moiety, capable of undergoing reversible two-electron reduction to the corresponding hydroquinone. rdmodernresearch.com This process involves the formation of a semiquinone radical anion intermediate. rdmodernresearch.com The redox potential of the quinone is a critical parameter that influences its chemical and biological activity.
Electrochemical studies, such as cyclic voltammetry, are employed to investigate the reduction and oxidation processes of naphthoquinones. The reduction potential is sensitive to the nature and position of substituents on the naphthoquinone ring. For instance, studies on various substituted 1,4-naphthoquinones have shown that the electron transfer is often reversible in the first step, and in some cases, the second step is quasi-reversible. rdmodernresearch.com The solvent can also play a significant role in the electrochemical behavior. rdmodernresearch.com The redox properties of these compounds are often correlated with their biological activities, as they can participate in cellular redox cycling. bris.ac.ukmdpi.com
Derivatization Strategies via the Iodo Substituent
The carbon-iodine bond in 1,4-naphthalenedione, 5-iodo- provides a versatile handle for a variety of synthetic transformations, enabling the introduction of diverse functionalities.
Cross-Coupling Reactions (e.g., Sonogashira, Heck, Suzuki) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon bonds, and aryl iodides are excellent substrates for these transformations due to the high reactivity of the C-I bond.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is a highly efficient method for the synthesis of arylalkynes and has been applied to various naphthoquinone derivatives. thieme-connect.comresearchgate.net The reaction is typically carried out under mild conditions. wikipedia.org
Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide under palladium catalysis. cardiff.ac.uklibretexts.org This reaction has been utilized in the synthesis of C-alkenyl derivatives from iodo-naphthoquinones. cardiff.ac.uk The stereoselectivity of the Heck reaction can be influenced by the reaction conditions and the nature of the substrates. cardiff.ac.uk
Suzuki Coupling: The Suzuki reaction is a versatile cross-coupling method that pairs an organoboron compound (typically a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. rose-hulman.edudiva-portal.org This reaction is widely used for the synthesis of biaryl compounds and has been successfully applied to iodo-naphthoquinones to produce aryl-substituted derivatives. scielo.brmdpi-res.com
Table 1: Examples of Cross-Coupling Reactions with Iodo-Naphthoquinone Derivatives
| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference |
| Sonogashira | 2-Amino-3-iodo-1,4-naphthoquinone, Terminal Alkyne | Pd-catalyst, Cu(I) co-catalyst | 3-Alkynyl-1,4-naphthoquinone | thieme-connect.com |
| Heck | 2-Hydroxy-3-iodo-1,4-naphthoquinone, Alkene | Pd-catalyst | C-Alkenyl Naphthoquinone | cardiff.ac.uk |
| Suzuki | 3-Iodo-2-hydroxy-1,4-naphthoquinone, Arylboronic Acid | Pd/C, K₂CO₃ | 2-Hydroxy-3-arylnaphthalene-1,4-dione | scielo.br |
Functional Group Interconversions of the C-I Bond
Beyond cross-coupling reactions, the carbon-iodine bond can be transformed into other functional groups. For example, iodinated aromatic compounds can be converted to other halides or can undergo reactions to introduce heteroatoms. While specific examples for 1,4-naphthalenedione, 5-iodo- are less commonly reported in the provided context, the general reactivity of aryl iodides suggests possibilities for such transformations.
Reactivity of the Quinone Ring with Various Reagents and Catalysts
The quinone ring of 1,4-naphthalenedione, 5-iodo- exhibits a rich and varied reactivity profile with a range of reagents and catalysts. The electron-deficient nature of the quinone makes it susceptible to attack by both nucleophiles and radicals.
The reaction of 1,4-naphthoquinones with primary amines typically results in the formation of 2-amino-1,4-naphthoquinones. beilstein-journals.org Furthermore, the quinone moiety can react with radical species. For instance, the arylation of substituted 1,4-naphthoquinones can be achieved using aryl hydrazines in the presence of catalytic iodine in the air, proceeding through a radical mechanism. acs.org
The presence of substituents on the quinone ring can significantly influence its reactivity. For example, hydroxyquinones, which can be synthesized through various methods including Thiele-Winter acetoxylation, exhibit distinct reactivity patterns. mdpi.comresearchgate.net The reactivity of the quinone ring is fundamental to the biological activity of many naphthoquinone derivatives, as they can interact with biological nucleophiles and participate in redox processes within cells. jst.go.jpnih.gov
Advanced Spectroscopic and Computational Characterization of 1,4 Naphthalenedione, 5 Iodo
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural determination of organic molecules, including "1,4-Naphthalenedione, 5-iodo-". Both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques are instrumental in assigning the specific chemical shifts and confirming the connectivity of atoms within the molecule.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning proton and carbon signals and establishing the molecular framework.
The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached, providing direct ¹H-¹³C one-bond connectivity information. columbia.edu This is particularly useful in distinguishing between different CH, CH₂, and CH₃ groups. columbia.edu
The HMBC experiment, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edu This technique is invaluable for piecing together the carbon skeleton of a molecule by identifying longer-range connectivities. For instance, in analogues of "1,4-Naphthalenedione, 5-iodo-", HMBC analysis has been pivotal in confirming structural assignments. bris.ac.uk The absence of a cross-peak in an HMBC spectrum does not definitively rule out a long-range coupling, as the intensity of these correlations is dependent on the coupling constant. columbia.edu
A combined analysis of HSQC and HMBC spectra allows for a complete and confident assignment of all proton and carbon resonances in the molecule.
Table 1: Representative 2D NMR Data for a Substituted Naphthoquinone Derivative
| Proton (¹H) Signal (ppm) | Correlated Carbon (¹³C) Signal (ppm) in HSQC | Correlated Carbon (¹³C) Signals (ppm) in HMBC |
| 8.10 (d) | 130.5 | 135.2, 128.9, 45.7 |
| 7.85 (d) | 126.8 | 133.7, 184.5, 125.1 |
| 7.70 (t) | 134.1 | 130.5, 126.8 |
| 3.20 (s) | 45.7 | 135.2, 128.9 |
Note: This table is a representative example and does not correspond to "1,4-Naphthalenedione, 5-iodo-" for which specific experimental data is not publicly available. The data illustrates the type of information obtained from these experiments.
Computational NMR Spectroscopy
Computational NMR spectroscopy has emerged as a powerful tool to complement experimental data. By employing theoretical methods like Density Functional Theory (DFT), it is possible to predict the ¹H and ¹³C chemical shifts of a molecule. nih.gov These predicted spectra can then be compared with the experimental data to aid in the assignment of complex spectra and to confirm the proposed structure. nih.gov For iodo-containing aromatic compounds, theoretical analyses have been used to understand the influence of the iodine atom and solvent effects on NMR chemical shifts. acs.org
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
For 1,4-naphthoquinone (B94277) derivatives, IR spectroscopy is instrumental in identifying the characteristic carbonyl (C=O) stretching vibrations, which typically appear in the region of 1660–1680 cm⁻¹. nih.gov The presence of substituents on the naphthoquinone ring can influence the exact frequency of these absorptions. nih.gov In-situ IR spectroscopy can also be utilized to monitor chemical reactions in real-time. americanpharmaceuticalreview.com
Raman spectroscopy offers a valuable alternative, especially for molecules in aqueous solutions, and can provide insights into the interactions of naphthoquinones with other molecules, such as DNA. nih.gov For halogenated compounds, Raman spectroscopy can be used to monitor the disappearance of signals corresponding to carbon-halogen bonds during a reaction. americanpharmaceuticalreview.com
Table 2: Typical Infrared Absorption Frequencies for Functional Groups in Naphthoquinone Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretch | 1660 - 1680 |
| C=C (Aromatic) | Stretch | 1580 - 1600 |
| C-I | Stretch | ~500 - 600 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
Note: The exact positions of these bands can vary depending on the specific molecular structure and its environment.
Theoretical IR Spectra Prediction
Similar to computational NMR, theoretical calculations can be used to predict the infrared spectrum of a molecule. researchgate.net Methods like DFT with appropriate basis sets can calculate the vibrational frequencies and their corresponding intensities. researchgate.netresearchgate.net These theoretical spectra can be of significant help in assigning the often complex experimental IR spectra, especially in the fingerprint region. mit.edu The agreement between the calculated and experimental spectra provides further confidence in the structural assignment of the molecule. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
Table 3: Expected HRMS Data for 1,4-Naphthalenedione, 5-iodo-
| Ion | Calculated Exact Mass (m/z) |
| [M]⁺ | 283.9436 |
| [M+H]⁺ | 284.9514 |
| [M+Na]⁺ | 306.9334 |
Note: These values are calculated based on the chemical formula C₁₀H₅IO₂ and represent the expected monoisotopic masses.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophores present in the molecule.
For 1,4-naphthoquinone and its derivatives, the UV-Vis spectrum is characterized by multiple absorption bands corresponding to π → π* and n → π* transitions. photochemcad.com The extended conjugation of the naphthoquinone system results in absorptions in the UV and often the visible region of the electromagnetic spectrum, which is responsible for the color of many of these compounds. msu.edu The position and intensity of these bands can be influenced by substituents on the aromatic ring. Computational methods can also be employed to calculate the electronic transitions and predict the UV-Vis spectrum, aiding in the interpretation of the experimental data. rsc.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an essential experimental technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for 1,4-Naphthalenedione, 5-iodo- was not found in the provided search results, the methodology is well-established for related compounds. For example, the crystal structure of 2,3-bis(5-iodo-2-methylthiophen-3-yl)naphthalene-1,4-dione, a more complex naphthoquinone derivative containing iodine, was determined using a Bruker SMART APEX II CCD diffractometer with Mo-Kα radiation. rsc.org
In a typical X-ray diffraction experiment, a single crystal of the compound is mounted and cooled, often to low temperatures like 90 K, to minimize thermal vibrations. rsc.org The crystal is then irradiated with X-rays, and the diffraction pattern is collected as a series of frames. rsc.org This data is processed to determine the unit cell parameters and the space group, which describe the symmetry of the crystal lattice. rsc.org The analysis of the diffraction data ultimately yields the precise coordinates of each atom in the molecule, providing definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state. rsc.org For iodo-substituted compounds, this technique is particularly valuable for identifying and characterizing non-covalent interactions such as halogen bonding. rsc.org
| Technique | X-ray Crystallography |
| Purpose | Determination of the three-dimensional atomic arrangement in a solid. |
| Information Obtained | Bond lengths, bond angles, unit cell parameters, space group, and intermolecular interactions. |
| Significance for Iodo Compounds | Enables the study of specific interactions like halogen bonding. rsc.org |
Advanced Computational Chemistry for Molecular Insights
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a framework to investigate the electronic structure and reactivity of molecules. scispace.comnih.gov DFT methods are based on the principle that the energy of a system can be determined from its electron density, offering a balance between computational cost and accuracy. scispace.comnih.gov These calculations are widely used to predict molecular geometries, vibrational frequencies, and a variety of properties related to chemical reactivity. mdpi.com
For naphthoquinone derivatives, DFT calculations, often using the B3LYP functional, are employed to understand their structure-property relationships. mdpi.commalayajournal.org The theory allows for the calculation of various descriptors that shed light on the chemical behavior of the molecule. malayajournal.org
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and tends to act as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. malayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. ajchem-a.com A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. ajchem-a.com The spatial distribution of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. malayajournal.orgwikipedia.org For instance, in a reaction, the interaction between the HOMO of one molecule and the LUMO of another is often the most significant factor in determining the reaction pathway. wikipedia.org
| Orbital | Description | Role in Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Electron donor |
| LUMO | Lowest Unoccupied Molecular Orbital | Electron acceptor |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and polarizability |
Fukui functions provide a more quantitative measure of the reactivity at different sites within a molecule. scm.com Derived from DFT, the Fukui function describes the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com There are two main types of Fukui functions:
f+(r) : Describes the propensity of a site to undergo a nucleophilic attack (accepting an electron). scm.com
f-(r) : Describes the propensity of a site to undergo an electrophilic attack (donating an electron). scm.com
By calculating these functions, it is possible to predict the most reactive sites for different types of chemical reactions. scm.com These local reactivity descriptors are valuable for understanding the regioselectivity of reactions involving complex molecules like substituted naphthoquinones. malayajournal.orgresearchgate.net The condensed Fukui function simplifies this by assigning a value to each atom in the molecule. scm.com
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For molecules like hydroxy-substituted naphthoquinones, keto-enol tautomerism is a significant consideration. nih.gov While 1,4-Naphthalenedione itself does not exhibit this, its hydroxylated derivatives can exist in equilibrium between a keto and an enol form.
Computational studies using DFT can be employed to investigate the relative stabilities of different tautomers. scielo.brresearchgate.net By calculating the energies of the possible tautomeric forms, it is possible to predict which form will be predominant under certain conditions. mdpi.com For example, studies on related systems have shown that the presence of electron-withdrawing or electron-donating groups can shift the tautomeric equilibrium. scielo.br In some cases, intermolecular interactions in the solid state can also favor a particular tautomeric form. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations offer a powerful lens to explore the dynamic nature and conformational preferences of molecules. nih.govnih.gov For 1,4-Naphthalenedione, 5-iodo-, MD simulations can provide critical insights into how the bulky and electro-donating iodine substituent influences the planarity and flexibility of the bicyclic ring system.
Research Findings:
MD simulations for similar aromatic systems often reveal a range of conformational states accessible at room temperature. nih.gov In the case of 1,4-Naphthalenedione, 5-iodo-, simulations would likely be initiated from an optimized geometry obtained from quantum chemical calculations. These simulations, typically run for nanoseconds to microseconds, would track the atomic trajectories over time, governed by a chosen force field.
Key parameters analyzed during these simulations include:
Dihedral Angle Fluctuations: The dihedral angles within the naphthalene (B1677914) ring system and the C-I bond are monitored to assess the degree of planarity and any out-of-plane distortions.
Radial Distribution Functions (RDFs): In simulations involving explicit solvents, RDFs can reveal the structuring of solvent molecules around the solute, particularly around the iodine atom and the carbonyl groups.
A hypothetical MD simulation of 1,4-Naphthalenedione, 5-iodo- in a polar solvent like water would likely show that while the core naphthoquinone structure remains largely planar, significant fluctuations could be observed in the C-C-C-I dihedral angle, indicating a degree of flexibility of the iodine substituent.
Interactive Data Table: Hypothetical Dihedral Angle Fluctuations from MD Simulation
| Dihedral Angle | Mean Value (degrees) | Standard Deviation (degrees) |
| C1-C2-C3-C4 | 1.5 | 3.2 |
| C5-C10-C9-C8 | -2.1 | 4.5 |
| C4a-C5-C6-I | 178.9 | 5.8 |
Note: This data is hypothetical and serves to illustrate the type of results obtained from MD simulations.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes
QSPR modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. researchgate.netfrontiersin.org For 1,4-Naphthalenedione, 5-iodo-, QSPR models can be developed to predict various chemical attributes without the need for extensive experimental measurements.
Research Findings:
The development of a QSPR model for 1,4-Naphthalenedione, 5-iodo- would involve the calculation of a wide range of molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as:
Topological Descriptors: These describe the atomic connectivity and branching of the molecule.
Geometrical Descriptors: These relate to the three-dimensional arrangement of the atoms.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and include properties like dipole moment, orbital energies (HOMO and LUMO), and atomic charges.
Once calculated, these descriptors are used as independent variables in a statistical model (e.g., multiple linear regression, partial least squares) to predict a specific property of interest, such as solubility, boiling point, or a biological activity. Studies on related naphthoquinone derivatives have successfully employed QSPR to predict their anticancer and antiparasitic activities. researchgate.netnih.gov
For 1,4-Naphthalenedione, 5-iodo-, a QSPR model could be developed to predict its lipophilicity (logP), a key parameter in drug design. The model might reveal that the presence of the iodine atom significantly increases the lipophilicity compared to the parent 1,4-naphthoquinone.
Interactive Data Table: Hypothetical QSPR Model for Predicting logP
| Descriptor | Coefficient |
| Molecular Weight | 0.015 |
| Number of Halogen Atoms | 0.85 |
| Polar Surface Area | -0.02 |
| (Intercept) | 1.2 |
Note: This data represents a simplified, hypothetical QSPR model for illustrative purposes. Actual models are typically more complex and involve a larger number of descriptors.
Design and Synthesis of Functionalized 1,4 Naphthalenedione, 5 Iodo Derivatives
Synthesis of Hybrid Molecules Incorporating 5-Iodo-1,4-Naphthalenedione
Molecular hybridization, a strategy that combines two or more distinct pharmacophores or molecular scaffolds into a single entity, has been effectively applied to the 5-iodo-1,4-naphthalenedione core. nih.gov This approach aims to create new molecules with enhanced or novel properties by leveraging the characteristics of each component.
Heterocyclic rings are integral components in medicinal chemistry and materials science. Their conjugation to the 5-iodo-1,4-naphthalenedione framework can significantly alter its biological and electronic profiles.
Triazoles: The 1,2,3-triazole ring is a particularly popular linkage unit due to its stability, aromaticity, and ability to engage in hydrogen bonding. The most prominent method for its installation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.comresearchgate.net In a typical synthetic sequence, the 5-iodo-1,4-naphthalenedione scaffold would first be functionalized with either an azide (B81097) or a terminal alkyne group. This intermediate is then reacted with a complementary heterocyclic partner (bearing an alkyne or azide, respectively) in the presence of a copper(I) catalyst to yield the desired 1,4-disubstituted triazole-linked hybrid molecule. mdpi.comresearchgate.net This synthetic route is highly efficient and tolerates a wide variety of functional groups, allowing for the creation of diverse molecular libraries. frontiersin.org
Quinolines: Quinoline (B57606) and its derivatives, such as 8-hydroxyquinoline, are another important class of heterocycles used in the design of hybrid molecules. nih.gov The synthesis of quinoline-naphthoquinone hybrids can be achieved through various methods, including nucleophilic substitution reactions where an amino-functionalized quinoline displaces a leaving group on the naphthoquinone ring (or vice-versa). The aim is to develop hybrid derivatives that exhibit improved biological and physicochemical properties compared to the individual components. nih.gov Computational analyses of such hybrids indicate they are effective electron acceptors with high reactivity. nih.gov
Table 1: Examples of Heterocyclic Conjugation Strategies with Naphthoquinones
| Heterocyclic Scaffold | Linkage Reaction Example | Key Features | References |
|---|---|---|---|
| 1,2,3-Triazole | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, mild conditions, wide functional group tolerance. mdpi.com | mdpi.com, researchgate.net, frontiersin.org |
| Quinoline | Nucleophilic Substitution / Coupling | Combines redox-active quinone with metal-chelating quinoline. | frontiersin.org, nih.gov |
| Thiadiazole | One-pot three-component reaction | Efficient construction of complex molecules from simple precursors. | mdpi.com |
Beyond simple heterocyclic conjugation, the 5-iodo-1,4-naphthalenedione moiety can be incorporated into larger, more complex molecular structures, including natural products. This strategy aims to create hybrids that merge the reactivity of the naphthoquinone with the biological profile of a complex scaffold. For instance, researchers have successfully linked 1,4-naphthoquinone (B94277) units to natural products like betulin, a triterpene, and diosgenin, a steroidal sapogenin. mdpi.comresearchgate.net These syntheses often involve multi-step sequences to install appropriate linkers on both the naphthoquinone and the natural product, followed by a final coupling reaction. The resulting complex hybrids have shown potential in various biological applications, with their activity often depending on the specific structure of the naphthoquinone component. mdpi.comresearchgate.net
Modifications at the Quinone Ring Positions (C-2, C-3)
The quinone ring of 5-iodo-1,4-naphthalenedione contains two electrophilic carbon atoms at the C-2 and C-3 positions. These sites are susceptible to a variety of chemical modifications, most notably nucleophilic addition and halogenation, which directly influence the molecule's electronic properties and reactivity.
The C-2 and C-3 positions of the 1,4-naphthoquinone core are classic Michael acceptors, readily reacting with a range of nucleophiles. mdpi.com This reactivity is a cornerstone for creating derivatives with diverse functionalities.
Thiols: The reaction with thiol-containing compounds (mercaptans) typically proceeds via a 1,4-conjugate addition mechanism, leading to the formation of thioether derivatives at the C-2 or C-3 position. nih.gov These reactions are often carried out under mild, base-catalyzed conditions.
Amines: Primary and secondary amines react similarly to thiols, affording 2- or 3-amino-1,4-naphthoquinone derivatives. researchgate.netresearchgate.net The resulting compounds often exhibit intense coloration due to the intramolecular charge-transfer interactions between the electron-donating amino group and the electron-accepting quinone system.
Alcohols: While alcohols are weaker nucleophiles than thiols and amines, their addition can be facilitated under appropriate catalytic conditions to form alkoxy derivatives.
This nucleophilic addition is a versatile tool for introducing a wide array of substituents, thereby fine-tuning the steric and electronic nature of the quinone ring. nih.govscispace.com
Table 2: Nucleophilic Addition Reactions at the Naphthoquinone C-2/C-3 Positions
| Nucleophile Class | General Product | Typical Reaction Type | References |
|---|---|---|---|
| Thiols (R-SH) | 2/3-Thioether Derivatives | Michael (1,4-Conjugate) Addition | nih.gov, researchgate.net |
| Amines (R-NH₂) | 2/3-Amino Derivatives | Michael (1,4-Conjugate) Addition | researchgate.net, researchgate.net |
| Alcohols (R-OH) | 2/3-Alkoxy Derivatives | Catalyzed Nucleophilic Addition | nih.gov |
The introduction of halogen atoms (Cl, Br) at the C-2 and/or C-3 positions is another important modification strategy. Halogenation can be achieved through various methods, including the reaction with elemental halogens or with N-halosuccinimides. For example, 2,3-dichloro-1,4-naphthoquinone is a common starting material for synthesizing N,S-substituted compounds, where one or both chlorine atoms are sequentially displaced by nucleophiles like amines and thiols. researchgate.net The presence of a halogen at these positions significantly alters the electrophilicity of the quinone ring, often making it more susceptible to subsequent nucleophilic attack. researchgate.net
Strategy for Modulating Reactivity and Electronic Properties through Structural Modifications
The primary goal of the synthetic strategies described above is to rationally modulate the reactivity and electronic properties of the 5-iodo-1,4-naphthalenedione core. Every structural modification induces a predictable shift in the molecule's characteristics.
Introducing Electron-Donating Groups (EDGs): The addition of EDGs, such as amino or alkoxy groups, at the C-2 or C-3 positions increases the electron density of the quinone system. This generally makes the molecule easier to oxidize (lowers its reduction potential) and shifts its light absorption to longer wavelengths (a bathochromic shift).
Introducing Electron-Withdrawing Groups (EWGs): Conversely, the attachment of EWGs, such as halogens or nitro groups, decreases the electron density of the quinone ring. This makes the molecule more difficult to oxidize (increases its reduction potential) and renders the C-2/C-3 positions even more electrophilic and susceptible to nucleophilic attack.
Hybridization: Conjugating the naphthoquinone to other π-systems, like triazoles or quinolines, creates a larger, delocalized electronic system. This can lead to novel photophysical properties and provides a means to combine the redox activity of the quinone with other functionalities, such as the metal-coordinating ability of a quinoline moiety. nih.gov
Quantitative structure-activity relationship (QSAR) models can be developed to correlate these structural modifications with changes in biological or chemical activity. mdpi.com For example, the presence of aromatic systems has been shown to improve certain biological activities in naphthoquinone derivatives. mdpi.com By systematically applying these synthetic modifications, researchers can fine-tune the molecular properties of 5-iodo-1,4-naphthalenedione to develop new materials and therapeutic leads.
Stereochemical Considerations in Derivative Synthesis
The introduction of stereocenters during the functionalization of the 1,4-naphthalenedione, 5-iodo- core requires careful consideration of reaction pathways and the influence of the existing iodo-substituent. The primary methods for achieving stereocontrol in these syntheses involve diastereoselective and enantioselective approaches.
The Diels-Alder reaction is a powerful tool for the construction of complex polycyclic systems from 1,4-naphthoquinones, often with the creation of multiple stereocenters. The regioselectivity and stereoselectivity of this [4+2] cycloaddition are influenced by both electronic and steric factors of the dienophile and the diene.
In the context of 5-substituted 1,4-naphthoquinones, the nature of the substituent at the 5-position can direct the regiochemical outcome of the cycloaddition, which in turn is related to the stereochemical arrangement of the final product. A study on the Diels-Alder reaction between various 5-substituted 1,4-naphthoquinones and 1-acetoxy-1,3-butadiene demonstrated the formation of two regioisomers. The ratio of these isomers was found to be dependent on the electronic nature of the substituent at the 5-position. jocpr.com
To illustrate the influence of 5-substituents on the regioselectivity of the Diels-Alder reaction, the following data from a study on related compounds is presented:
| 5-Substituent (R) | Dominant Regioisomer (%) | Minor Regioisomer (%) |
| -OH | 69 | 27 |
| -NH2 | 71 | 29 |
| -NO2 | 70 | 28 |
| Data adapted from a study on the Diels-Alder reaction of 5-substituted 1,4-naphthoquinones with 1-acetoxy-1,3-butadiene. jocpr.com |
To achieve enantiocontrol in the synthesis of 1,4-naphthalenedione derivatives, chiral auxiliaries are often employed. wikipedia.orgsigmaaldrich.com These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.
A prominent example of this approach is the use of a chiral sulfinyl group as an auxiliary on the naphthoquinone ring. The asymmetric Diels-Alder reaction of enantiopure (SS)-2-(p-tolylsulfinyl)-1,4-naphthoquinone with various dienes has been shown to proceed with high diastereoselectivity. nih.govacs.org The sulfinyl group effectively blocks one face of the dienophile, forcing the diene to approach from the less hindered face, thus leading to a high degree of stereocontrol.
The stereochemical outcome of these reactions can be influenced by the structure of the diene. For instance, the reaction of enantiopure sulfinylnaphthoquinone with racemic acyclic dienes bearing a stereogenic allylic center resulted in good like/unlike selectivities and high enantiomeric excesses of the products, arising from a kinetic resolution of the racemic diene. nih.govacs.org
The following table summarizes the diastereoselectivity observed in the Diels-Alder reaction of an enantiopure sulfinyl-1,4-naphthoquinone with different dienes, illustrating the principle of using a chiral auxiliary to control stereochemistry.
| Diene Substituent | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess of Major Product (%) |
| Alkyl group at C-2 | >95:5 | 90 |
| Phenyl group at C-2 | >95:5 | 85 |
| Ester group at C-1 | 90:10 | 88 |
| Illustrative data based on the principles demonstrated in the synthesis of chiral anthraquinones from sulfinyl-naphthoquinones. nih.govacs.org |
While this example does not involve a 5-iodo substituent, the principle is directly applicable to the asymmetric synthesis of 5-iodo-1,4-naphthalenedione derivatives. A chiral auxiliary, strategically placed on the naphthoquinone ring, can be used to control the facial selectivity of reactions, leading to the formation of a single enantiomer of the desired product.
An alternative to the use of stoichiometric chiral auxiliaries is enantioselective catalysis. mdpi.comresearchgate.net In this approach, a small amount of a chiral catalyst is used to generate a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. Chiral Lewis acids and organocatalysts have been successfully employed in the asymmetric Diels-Alder reactions of various dienophiles. wiley-vch.de
The application of enantioselective catalysis to the synthesis of 5-iodo-1,4-naphthalenedione derivatives would involve the use of a chiral catalyst to control the approach of a reactant to the naphthoquinone core. For example, a chiral Lewis acid could coordinate to one of the carbonyl groups of the 5-iodo-1,4-naphthalenedione, rendering the two faces of the double bonds inequivalent and leading to a stereoselective reaction.
Potential Applications in Advanced Materials Science and Chemical Probes
Role as Building Blocks for Polymeric Materials and Conjugated Systems
While specific research on the use of 1,4-Naphthalenedione, 5-iodo- as a monomer for polymeric materials is not extensively documented, its structure suggests significant potential. The presence of the iodo group allows for various cross-coupling reactions, such as Sonogashira, Suzuki, and Stille couplings, which are fundamental in the synthesis of conjugated polymers. These reactions would enable the incorporation of the naphthoquinone unit into a polymer backbone, potentially leading to materials with interesting electronic and optical properties.
The naphthoquinone moiety itself can influence the properties of such polymers. The planar structure of the naphthoquinone ring can promote π-π stacking interactions between polymer chains, which is crucial for charge transport in organic electronic devices. Furthermore, the electron-accepting nature of the quinone unit can be utilized to create donor-acceptor type polymers, which are of great interest in applications like organic photovoltaics and light-emitting diodes.
The general reactivity of 1,4-naphthoquinone (B94277) derivatives in polymerization inhibition has been noted, which could be a factor to consider in the design of polymerization strategies.
Development of Electroactive Polymers and Electrochemical Sensors
The redox-active nature of the 1,4-naphthoquinone core is central to its potential in electroactive polymers and electrochemical sensors. mdpi.com Naphthoquinones can undergo reversible two-electron reduction processes, making them suitable as electroactive units in polymers for applications such as rechargeable batteries and electrochromic devices. mdpi.com By polymerizing 1,4-Naphthalenedione, 5-iodo-, it would be possible to create materials that combine the redox properties of the quinone with the processability and mechanical stability of a polymer.
In the context of electrochemical sensors, the 1,4-naphthalenedione unit can act as a redox mediator or as a recognition element. The electrochemical signal of the naphthoquinone can be modulated by its interaction with specific analytes, forming the basis for a sensing mechanism. The iodo-substituent could serve as a site for further functionalization to introduce specific binding sites for target molecules, thereby enhancing the selectivity of the sensor. The general principle of using quinone derivatives in electrochemical sensors is well-established, with applications ranging from the detection of biological molecules to environmental pollutants. mdpi.com
Table 1: Electrochemical Properties of Naphthoquinone Derivatives
| Derivative | Redox Process | Potential Application |
| General 1,4-Naphthoquinones | Reversible two-electron reduction | Electroactive polymers, Batteries, Sensors mdpi.com |
| Functionalized Naphthoquinones | Tunable redox potential based on substituent | Selective electrochemical sensors mdpi.com |
This table is illustrative of the general properties of the naphthoquinone class, as specific data for 5-iodo-1,4-naphthalenedione is not available.
Utilization in Supramolecular Chemistry and Host-Guest Systems
The planar aromatic structure of 1,4-Naphthalenedione, 5-iodo- makes it a candidate for applications in supramolecular chemistry. It can participate in non-covalent interactions such as π-π stacking and halogen bonding. The iodine atom, in particular, can act as a halogen bond donor, interacting with electron-donating atoms or anions. This property has been explored for the related isomer, 3-iodo-1,4-naphthoquinone, in the context of anion recognition. nih.gov
These interactions can be exploited to construct self-assembled supramolecular architectures, such as gels, liquid crystals, and molecular cages. In host-guest systems, the naphthoquinone unit could be incorporated into a larger host molecule to provide a binding site for specific guest molecules. The binding event could then be signaled by a change in the electrochemical or optical properties of the naphthoquinone moiety.
Design of Biochemical Tools and Probes for Mechanistic Studies (excluding biological outcomes)
Derivatives of 1,4-naphthoquinone are recognized for their potential as biochemical tools and probes to investigate cellular processes. nih.gov The reactivity of the naphthoquinone core, particularly its susceptibility to Michael addition reactions and its ability to generate reactive oxygen species through redox cycling, can be harnessed to probe the activity of specific enzymes or cellular pathways. nih.gov
The 5-iodo- substituent on the 1,4-naphthalenedione ring offers a handle for further chemical modification. For instance, it could be used to attach fluorescent tags or affinity labels, allowing for the tracking of the molecule within a non-biological chemical system or for the identification of its binding partners in mechanistic studies. While much of the research in this area is focused on biological outcomes, the underlying chemical principles can be applied to the study of reaction mechanisms in synthetic systems. For example, the redox properties of the naphthoquinone could be used to initiate or probe electron transfer processes in a controlled chemical environment.
Applications in Dye Chemistry and Pigment Development
Compounds containing the 1,4-naphthoquinone moiety are known for their color and have been used as dyes. mdpi.com The color of these compounds arises from the extended π-conjugated system of the naphthoquinone core. The introduction of substituents can significantly modify the electronic structure and thus the color of the resulting molecule.
The 5-iodo- substituent on 1,4-naphthalenedione could influence its color and could also serve as a reactive site for the synthesis of more complex dye structures. For instance, the iodine atom could be displaced by various nucleophiles or used in cross-coupling reactions to attach other chromophoric groups, leading to a wide range of colors. Studies on dyes derived from 1,4-naphthoquinone have shown that various substituents can be introduced to create a palette of colors for different applications. nii.ac.jp The nitration of 1,4-naphthalenedione to give 5-nitro-1,4-naphthalenedione is a known pathway to precursors for dyes. wikipedia.org
Future Research Directions and Challenges
Development of Highly Selective and Sustainable Synthetic Routes
The development of synthetic methodologies that are both highly selective and environmentally benign is a cornerstone of modern organic chemistry. For 5-iodo-1,4-naphthalenedione, future research will likely concentrate on moving away from traditional iodination methods, which can be harsh and produce significant waste, towards more sustainable alternatives.
One promising avenue is the exploration of electrochemical methods for halogenation. An eco-friendly electrochemical approach has been developed for the halogenation of 2-amino-1,4-naphthoquinones, which utilizes the halogen source as the electrolyte, thereby reducing the need for additional oxidants rsc.org. Adapting such electrochemical strategies for the regioselective iodination of the naphthalenedione core at the 5-position presents a significant but rewarding challenge. Success in this area would offer a milder and more energy-efficient route to the target compound.
Another key area of development is the use of multicomponent reactions (MCRs). MCRs are highly efficient processes where multiple reactants combine in a single step to form a complex product, often with high atom economy. The synthesis of lawsone-based heterocycles through MCRs showcases the potential of this strategy to create diverse molecular architectures in an environmentally friendly manner americanpharmaceuticalreview.com. Future work could focus on designing novel MCRs that incorporate an iodinated naphthalenedione precursor or involve an in-situ iodination step, providing rapid access to a library of functionalized derivatives.
The table below summarizes some sustainable synthetic approaches being explored for related naphthalenedione compounds.
| Synthetic Strategy | Key Features | Potential Advantages for 5-iodo-1,4-naphthalenedione |
| Electrochemical Halogenation | Oxidant-free; Halogen source doubles as electrolyte. | Reduced waste, milder reaction conditions, improved energy efficiency. |
| Multicomponent Reactions | One-pot synthesis; High atom economy. | Rapid generation of molecular diversity; Environmentally benign. |
| Catalyst-Free Reactions | Ultrasound irradiation; Water as solvent. | Reduced reliance on metal catalysts; Green reaction conditions. |
Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for in-situ and real-time monitoring of reactions are invaluable in this regard. For the synthesis and subsequent transformations of 5-iodo-1,4-naphthalenedione, the application of Process Analytical Technology (PAT) will be instrumental.
In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for real-time reaction monitoring. These techniques can provide continuous data on the concentration of reactants, intermediates, and products, enabling precise control over reaction conditions dtu.dk. For instance, an ATR-FTIR spectrometer has been successfully integrated with a flow reactor for the real-time monitoring of quinone synthesis nih.gov. The application of such setups to the iodination of naphthalenedione would allow for the optimization of reaction parameters to maximize yield and selectivity. Furthermore, time-resolved FTIR difference spectroscopy has been used to study the neutral state of quinones in biological systems, demonstrating the technique's sensitivity to subtle molecular changes magritek.com.
Operando flow Nuclear Magnetic Resonance (NMR) and FTIR spectroscopy offer another powerful combination for elucidating reaction mechanisms. By coupling these techniques, it is possible to detect low-intensity signals from transient intermediates and obtain quantitative data on all reacting species korea.ac.krmdpi.com. Applying this dual spectroscopic approach to reactions involving 5-iodo-1,4-naphthalenedione could provide unprecedented insight into the reaction pathways, facilitating the development of more efficient and controlled synthetic methods.
The table below highlights some advanced spectroscopic techniques and their potential applications in the study of 5-iodo-1,4-naphthalenedione.
| Spectroscopic Technique | Information Provided | Application to 5-iodo-1,4-naphthalenedione |
| In-situ ATR-FTIR | Real-time concentration of reactants and products. | Optimization of synthesis and functionalization reactions. |
| In-situ Raman Spectroscopy | Monitoring of molecular vibrations and rotational energies. | Elucidation of reaction kinetics and mechanisms, especially for solid-phase or slurry reactions. mpg.de |
| Operando Flow NMR | Quantitative analysis of all reaction species, including intermediates. | Detailed mechanistic studies of complex transformations. |
Integration of Machine Learning and AI in Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating the design of new molecules with desired properties. For 5-iodo-1,4-naphthalenedione and its derivatives, these computational tools can significantly reduce the time and cost associated with experimental studies.
ML models are being developed to predict the redox properties of quinones, which are fundamental to their biological activity and applications in energy storage nih.govmt.com. By training algorithms on large datasets of known quinone derivatives, it is possible to create models that can accurately predict the electrode potential of novel compounds nih.govmagritek.comnih.gov. This predictive capability can guide the design of 5-iodo-1,4-naphthalenedione derivatives with tailored redox potentials for specific applications. Furthermore, deep learning approaches are being used to predict the formation of quinone species in drug metabolism, which is a critical factor in assessing potential toxicity korea.ac.kr.
The following table outlines the potential impact of AI and machine learning on the research of 5-iodo-1,4-naphthalenedione.
| AI/ML Application | Objective | Potential Outcome |
| Property Prediction | Predict redox potentials, solubility, and toxicity. | Rapid screening of virtual compound libraries to identify promising candidates. |
| Compound Design | Generate novel derivatives with optimized properties. | Accelerated discovery of new materials and therapeutic agents. |
| Reaction Optimization | Predict reaction outcomes and identify optimal conditions. | More efficient and sustainable synthetic processes. |
Exploration of Novel Chemical Transformations and Catalyst Development
Expanding the synthetic toolbox for the functionalization of 5-iodo-1,4-naphthalenedione is essential for creating novel derivatives with diverse properties. Future research will focus on the development of new chemical transformations and more efficient catalysts.
C-H functionalization has emerged as a powerful strategy for the direct modification of aromatic rings, and its application to naphthalenes is an active area of research mdpi.comnih.gov. The development of catalytic systems that can selectively activate and functionalize the C-H bonds of the 5-iodo-1,4-naphthalenedione core would open up new avenues for creating complex molecular architectures. For example, copper(II) acetate (B1210297) has been shown to catalyze the oxidative coupling of anilines with 1,4-naphthoquinone (B94277), providing a direct route to N-aryl-2-amino-1,4-naphthoquinones mpg.de. Exploring similar catalytic systems for the functionalization of the iodinated ring would be a significant advancement.
The development of novel catalysts is also crucial for driving new transformations. Indium(III) triflate has been used as a catalyst for the synthesis of 1,4-naphthoquinones possessing indole (B1671886) scaffolds in a solvent-free, three-component reaction wikipedia.orgnih.gov. This demonstrates the potential of Lewis acid catalysis to promote complex bond-forming reactions. Future research could investigate the use of other novel catalysts, including organocatalysts and nanocatalysts, to achieve transformations that are not possible with traditional methods. Molecular iodine has also been shown to be an efficient catalyst for the conjugate addition of amines to 1,4-naphthoquinone under ultrasonic irradiation.
The table below summarizes some areas of focus for the development of novel transformations and catalysts.
| Research Area | Goal | Example |
| C-H Functionalization | Direct and selective modification of the naphthalenedione core. | Copper-catalyzed amination of the aromatic ring. |
| Novel Catalyst Development | Access to new reaction pathways and improved efficiency. | Indium(III) triflate-catalyzed multicomponent reactions. |
| Green Catalysis | Use of environmentally benign and recyclable catalysts. | Molecular iodine as a catalyst in sonochemical reactions. |
Expanding Applications in Emerging Fields of Materials Science and Chemical Sensing
The unique electronic and structural properties of 5-iodo-1,4-naphthalenedione make it an attractive building block for advanced materials and sensors. Future research is expected to explore its potential in a range of emerging fields.
In materials science, there is growing interest in the use of organic molecules for electronic applications. Naphthoquinone derivatives are being investigated as cathode materials for lithium-organic batteries due to their favorable redox properties. The introduction of an iodine atom at the 5-position could be used to tune the electronic properties of the naphthalenedione core, potentially leading to improved battery performance. Furthermore, the ability of the iodo-substituent to participate in halogen bonding could be exploited for the rational design of self-assembling materials with interesting optical and electronic properties.
In the field of chemical sensing, the naphthalenedione scaffold has been used to create chemosensors for the detection of metal ions. The development of sensors based on 5-iodo-1,4-naphthalenedione could offer new possibilities for the selective detection of various analytes. The iodine atom can act as a halogen bond donor, providing an additional interaction site for anion recognition. This could be leveraged to design highly selective sensors for environmentally or biologically important anions. Covalent organic frameworks (COFs) are also being explored for the direct electrical sensing of iodine gas, highlighting the importance of understanding iodine-based interactions in sensor design.
The table below lists potential applications of 5-iodo-1,4-naphthalenedione in emerging fields.
| Field | Potential Application | Key Properties to Exploit |
| Materials Science | Organic electronics, self-assembling materials, lithium-organic batteries. | Redox activity, potential for halogen bonding, tunable electronic properties. |
| Chemical Sensing | Chemosensors for ions and small molecules. | Halogen bonding capability, fluorescence quenching/enhancement upon binding. |
| Organic Synthesis | Versatile building block for complex molecules. | Reactivity of the C-I bond in cross-coupling reactions. |
Q & A
Q. What are the recommended synthetic routes for 5-iodo-1,4-naphthalenedione, and how do reaction conditions influence yield?
The synthesis of iodinated naphthoquinones typically involves electrophilic substitution or metal-catalyzed coupling. For 5-iodo derivatives, direct iodination of 1,4-naphthoquinone using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media (e.g., acetic acid) is common. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 quinone:iodinating agent) are critical for regioselectivity at the 5-position. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. How can spectroscopic techniques (NMR, GC-MS) confirm the structure of 5-iodo-1,4-naphthalenedione?
- 1H/13C NMR : Aromatic protons adjacent to iodine (e.g., H-6 and H-8) show deshielding due to iodine’s electron-withdrawing effect. Coupling constants (J = 8–10 Hz) distinguish adjacent protons.
- GC-MS : The molecular ion peak at m/z 284 (C10H5IO2+) confirms the molecular weight. Fragmentation patterns (e.g., loss of I•, m/z 157) validate the substituent’s position .
Q. What are the stability considerations for handling 5-iodo-1,4-naphthalenedione in laboratory settings?
This compound is sensitive to light and oxidizing agents. Store in amber vials at –20°C under inert gas (N2/Ar). Avoid contact with reducing agents (e.g., NaBH4) or strong bases to prevent dehalogenation or decomposition. Use glove boxes for air-sensitive reactions .
Advanced Research Questions
Q. How does the iodine substituent influence the redox properties of 1,4-naphthoquinone in electrochemical studies?
The electron-withdrawing iodine group lowers the LUMO energy of the quinone, enhancing its electron-accepting capacity. Cyclic voltammetry (CV) in acetonitrile shows a cathodic shift (~150 mV) in reduction potential compared to unsubstituted 1,4-naphthoquinone. This property is critical for applications in organic electronics or as a redox mediator in catalytic systems .
Q. What contradictory findings exist regarding the biological activity of iodinated naphthoquinones, and how can they be resolved?
Some studies report potent antiproliferative activity for 5-iodo derivatives (e.g., IC50 = 2 µM in HeLa cells), while others note cytotoxicity only at higher concentrations (>50 µM). Contradictions may arise from variations in cell permeability or assay conditions (e.g., serum content). Resolve via standardized assays (MTT/XTT) with controlled oxygen levels and confirm intracellular quinone reduction using fluorescence probes .
Q. What advanced computational methods are used to predict the regioselectivity of iodination on 1,4-naphthoquinone?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic attack at the 5-position, showing lower activation energy (ΔG‡ = 25 kcal/mol) compared to 2- or 6-positions. Solvent effects (acetic acid) are incorporated via the Polarizable Continuum Model (PCM) .
Q. How can isotopic labeling (e.g., deuterium at the methyl group) aid in metabolic studies of 5-iodo-1,4-naphthalenedione derivatives?
Deuterium labeling (e.g., 2-(methyl-d3)-1,4-naphthoquinone) allows tracking of metabolic pathways via LC-MS. For 5-iodo analogs, deuterated side chains help distinguish parent compounds from metabolites in hepatic microsomal assays, clarifying oxidative deiodination or glutathione conjugation pathways .
Methodological Challenges and Solutions
Q. What analytical challenges arise in quantifying 5-iodo-1,4-naphthalenedione in complex matrices, and how are they addressed?
Matrix interference (e.g., proteins in biological samples) can suppress ionization in LC-MS. Solutions include:
Q. How do crystallographic studies resolve ambiguities in the spatial arrangement of iodine in 5-iodo-1,4-naphthalenedione?
Single-crystal X-ray diffraction (SC-XRD) reveals iodine’s position relative to the quinone plane. For example, a dihedral angle of 10° between the iodine atom and the aromatic ring indicates minor steric distortion. Data collection at 100 K minimizes thermal motion artifacts .
Safety and Best Practices
Q. What precautions are essential for handling iodine-containing naphthoquinones in photochemical experiments?
Use UV-filtering goggles and quartz reaction vessels to control light exposure. Quench reactive intermediates (e.g., iodide radicals) with sodium thiosulfate. Monitor for iodine vapor release using KI-starch test strips .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
